2-(Benzylamino)-4-(4-bromophenyl)-4-oxobutanoic acid
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Overview
Description
2-(Benzylamino)-4-(4-bromophenyl)-4-oxobutanoic acid is an organic compound that features a benzylamino group, a bromophenyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-4-(4-bromophenyl)-4-oxobutanoic acid typically involves the following steps:
Formation of the Benzylamino Group: This can be achieved by reacting benzylamine with an appropriate precursor.
Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl ring, which can be done using bromine or other brominating agents.
Formation of the Butanoic Acid Moiety: This can be synthesized through various methods, including the oxidation of butanol or the hydrolysis of butanoic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-4-(4-bromophenyl)-4-oxobutanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzylamino derivatives.
Scientific Research Applications
2-(Benzylamino)-4-(4-bromophenyl)-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Benzylamino)-4-(4-bromophenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Amino)-4-(4-bromophenyl)-4-oxobutanoic acid
- 2-(Benzylamino)-4-phenyl-4-oxobutanoic acid
- 2-(Benzylamino)-4-(4-chlorophenyl)-4-oxobutanoic acid
Uniqueness
2-(Benzylamino)-4-(4-bromophenyl)-4-oxobutanoic acid is unique due to the presence of both the benzylamino and bromophenyl groups, which confer specific chemical and biological properties. The bromine atom, in particular, can influence the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-(benzylamino)-4-(4-bromophenyl)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3/c18-14-8-6-13(7-9-14)16(20)10-15(17(21)22)19-11-12-4-2-1-3-5-12/h1-9,15,19H,10-11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKINRDQVBMXRQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CC(=O)C2=CC=C(C=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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